Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The base compound, methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate, follows IUPAC naming conventions by prioritizing functional group hierarchy and substituent positions. The pyrazine ring serves as the parent structure, with numbering starting at the carboxylate group (position 2). The amino group occupies position 3, a bromine atom is at position 6, and a methyl group is at position 5. The full systematic name is methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate , with the hydrobromide salt designation indicating the addition of a hydrogen bromide molecule to the amino group.
The CAS Registry Number for the base compound is 1131-22-2 , while the hydrobromide salt form does not appear in the provided sources. The absence of a distinct CAS number for the salt suggests it may be a less commonly cataloged derivative, often synthesized in situ for specific applications.
Molecular Formula and Weight Analysis
The molecular formula of the base compound is C₇H₈BrN₃O₂ , with a molecular weight of 246.06 g/mol . The hydrobromide salt incorporates an additional HBr molecule, resulting in the formula C₇H₉Br₂N₃O₂ and a calculated molecular weight of 326.97 g/mol (246.06 + 80.91 g/mol for HBr).
| Compound Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Base | C₇H₈BrN₃O₂ | 246.06 |
| Hydrobromide Salt | C₇H₉Br₂N₃O₂ | 326.97 |
The methyl ester at position 2 contributes to the compound’s lipophilicity, with a calculated LogP value of 1.50 , while the hydrobromide salt enhances aqueous solubility due to ionic character.
Crystal Structure and Conformational Isomerism
The base compound’s crystalline form exhibits a melting point of 179–181°C , indicative of a stable lattice structure. While no direct data exists for the hydrobromide salt, analogous pyrazine derivatives form monoclinic or orthorhombic crystal systems stabilized by ionic interactions between the protonated amino group and bromide counterion. The pyrazine ring’s planar geometry likely persists in the salt, with substituents adopting positions minimizing steric clash.
Conformational isomerism is limited due to the ring’s rigidity, but rotational freedom exists in the methyl ester group. X-ray diffraction studies of similar compounds reveal intermolecular hydrogen bonds between amino groups and carboxylate oxygens, a feature expected to extend to this hydrobromide salt.
Positional Effects of Bromo, Amino, and Methyl Substituents
Substituent positioning critically modulates electronic and steric properties:
- Bromo (Position 6) : The electron-withdrawing bromine atom induces meta-directing effects, reducing electron density at adjacent positions and influencing reactivity in cross-coupling reactions.
- Amino (Position 3) : As a strong electron-donating group, it activates the ring toward electrophilic substitution while participating in salt formation via protonation.
- Methyl (Position 5) : The weakly electron-donating methyl group introduces steric hindrance, potentially shielding the amino group from undesired side reactions.
The combined effects create a polarized electronic environment, with the carboxylate at position 2 acting as a hydrogen bond acceptor.
Hydrogen Bonding Network in Hydrobromide Salt Formation
In the hydrobromide salt, the amino group (NH₂) is protonated to NH₃⁺, forming an ionic bond with the bromide ion. Key hydrogen bonding interactions include:
- N–H···Br⁻ : Between the ammonium proton and bromide (2.5–3.0 Å).
- O···H–N : Carboxylate oxygen may accept hydrogen bonds from adjacent NH₃⁺ groups.
- C=O···H–C : Weak interactions involving the methyl ester’s methoxy group.
The canonical SMILES string O=C(OC)C1=NC(Br)=C(N=C1N)C highlights potential hydrogen bond donors (NH₂) and acceptors (carboxylate O, pyrazine N). These interactions stabilize the crystal lattice and enhance thermal stability compared to the base compound.
Properties
Molecular Formula |
C7H9Br2N3O2 |
|---|---|
Molecular Weight |
326.97 g/mol |
IUPAC Name |
methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C7H8BrN3O2.BrH/c1-3-5(8)11-4(6(9)10-3)7(12)13-2;/h1-2H3,(H2,9,10);1H |
InChI Key |
OWXOFYZNQKHZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)C(=O)OC)Br.Br |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-Methylpyrazine-2-Carboxylic Acid
The initial step involves converting the carboxylic acid to its methyl ester using methanol and acid catalysts (e.g., H2SO4 or Amberlyst 15). This reaction proceeds via Fischer esterification:
$$
\text{C6H6N2O2 + CH3OH} \xrightarrow{\text{H}^+} \text{C7H8N2O2 + H2O} \quad \text{(Yield: 82–93\%)}
$$
Conditions :
- Temperature: 60–65°C
- Catalyst: 1–5 wt% Amberlyst 15
- Solvent: Excess methanol
Amination via Hofmann Rearrangement
The methyl ester is converted to the amide derivative using ammonia , followed by Hofmann rearrangement with bromine and aqueous KOH to yield 2-amino-5-methylpyrazine:
$$
\text{C7H8N2O2} \xrightarrow{\text{NH3}} \text{C6H8N3O} \xrightarrow{\text{Br}_2/\text{KOH}} \text{C5H7N3} \quad \text{(Yield: 64–72\%)}
$$
Critical Parameters :
- Bromine addition rate: Slow, at 0–5°C to prevent over-bromination
- Reaction time: 4–6 hours at 85–90°C
Bromination with HBr/Br2 System
The amino intermediate undergoes electrophilic bromination using HBr and Br2 in the presence of NaNO2 to introduce the bromo group at position 6:
$$
\text{C5H7N3 + HBr + Br2} \xrightarrow{\text{NaNO2}} \text{C5H6BrN3} \quad \text{(Yield: 45–64\%)}
$$
Optimized Conditions :
- Temperature: -45°C to prevent diazonium salt decomposition
- Solvent: Chloroform or dichloromethane
- Stoichiometry: 1.2–1.5 eq Br2 per amine group
Hydrobromide Salt Formation
The final step involves treating the brominated pyrazine with hydrobromic acid to form the hydrobromide salt:
$$
\text{C7H8BrN3O2 + HBr} \rightarrow \text{C7H9Br2N3O2} \quad \text{(Yield: 85–92\%)}
$$
Purification : Recrystallization from methanol/ethyl acetate (1:3 v/v) yields >98% purity.
Alternative Bromination Strategies
Direct Bromination of Pyrazine Core
An alternative route employs N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination:
| Method | Reagents | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| HBr/Br2/NaNO2 | HBr, Br2, NaNO2 | -45°C | 64% | 6-Bromo >90% |
| NBS | NBS, MeCN | 25°C | 58% | 6-Bromo 85% |
| Br2/CHCl3 | Br2, CHCl3 | 20°C | 53% | 6-Bromo 75% |
NBS offers milder conditions but lower regioselectivity compared to the HBr/Br2 system.
Industrial-Scale Considerations
For large-scale production (>100 kg/batch), key modifications include:
- Continuous Flow Reactors : Reduce exothermic risks during bromination
- Catalyst Recycling : Amberlyst 15 reuse for esterification (5 cycles, <5% activity loss)
- Waste Management : Bromine recovery via distillation (85–90% efficiency)
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Hydrobromic Acid: Used to form the hydrobromide salt.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Substituted Pyrazines: Formed through substitution reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through Suzuki-Miyaura and Heck coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazine derivatives, including methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide, in combating Mycobacterium tuberculosis. Compounds structurally similar to this hydrobromide have shown significant antimycobacterial activity, with minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against resistant strains of M. tuberculosis . The lipophilicity of these compounds plays a crucial role in their biological efficacy, indicating that modifications to the side chains can enhance their therapeutic potential.
Cholinergic Drugs Synthesis
This compound serves as an intermediate in the synthesis of cholinergic drugs, which are vital for treating gastrointestinal diseases. The synthesis pathways often involve the formation of related pyrazine derivatives that can modulate neurotransmitter activity . The ability to modify the pyrazine structure allows for the development of targeted therapies with improved efficacy and reduced side effects.
Organic Synthesis
Synthesis of Oxazolidinone Derivatives
this compound can be utilized in the synthesis of oxazolidinone derivatives, which are known for their antibacterial properties. These derivatives have been explored for their potential in treating infections caused by Gram-positive bacteria, including resistant strains .
Electroluminescent Devices
The compound's unique electronic properties make it a candidate for use in organic electroluminescent devices. Research indicates that pyrazine derivatives can be incorporated into organic light-emitting diodes (OLEDs), enhancing their efficiency and performance .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and targets involved depend on the context of its use in research and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide with structurally related pyrazine derivatives, focusing on substituents, physicochemical properties, and applications:
Key Structural and Functional Differences
Amino vs. Halogen/Other Groups: The amino group in the target compound enhances hydrogen-bonding capacity and reactivity, enabling participation in condensation or cyclization reactions (e.g., forming heterocycles as in ). In contrast, Methyl 3-bromo-6-methylpyrazine-2-carboxylate () lacks this amino group, limiting its direct applicability in reactions requiring nucleophilic amine participation.
Hydrobromide Salt vs. Neutral Esters :
- The hydrobromide salt form of the target compound significantly improves water solubility , critical for drug formulation and bioavailability. Neutral esters like those in and are more suited for organic-phase reactions.
However, the presence of chloro and dimethylamino groups in ’s compound introduces steric and electronic effects that may alter reaction pathways.
Biological and Industrial Relevance: The target compound’s amino group positions it as a precursor for pharmaceutical agents, such as kinase inhibitors or antimicrobials. ’s ester is prioritized in agrochemicals due to its stability and compatibility with pesticidal formulations.
Research Findings
- Synthetic Utility: The bromo substituent in the target compound facilitates substitution reactions, as seen in , where bromo-chromenones react with amines to form pyrazole and pyrimidine derivatives.
- Comparative Reactivity: Methyl 3-bromo-6-methylpyrazine-2-carboxylate () has been used to synthesize heterocycles via Pd-catalyzed couplings, but the absence of an amino group limits its utility in one-step amidation or cyclocondensation.
Biological Activity
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C7H9BrN3O2
- Molecular Weight : 227.07 g/mol
- CAS Number : 1127-98-6
This compound features a pyrazine ring with various substituents that contribute to its biological properties.
Synthesis
The synthesis of methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate typically involves:
- Starting Materials : 5-methylpyrazine-2-carboxylic acid and brominating agents.
- Methodology : The synthesis may utilize methods such as Hofmann degradation followed by diazotization and bromination to yield the final product.
Antimicrobial Properties
Research has indicated that compounds related to methyl 3-amino-6-bromo-5-methylpyrazine exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of pyrazine compounds possess antibacterial effects against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Methyl 3-amino-6-bromo-pyrazine | 12.5 | 25 |
| Pyrazinamide | 25 | 50 |
| Methyl 5-amino-pyrazine | 6.25 | 12.5 |
This table indicates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for various compounds, showcasing the potency of methyl derivatives.
Enzyme Inhibition Studies
In vitro studies have shown that methyl 3-amino-6-bromo-5-methylpyrazine can act as an inhibitor for enzymes such as alkaline phosphatase (ALP). The IC50 value for this compound has been reported as approximately , indicating strong enzyme inhibitory activity.
Table 2: Enzyme Inhibition Data
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Methyl 3-amino-6-bromo-pyrazine | 1.469 ± 0.02 | Competitive |
| Standard Inhibitor (e.g., Ciprofloxacin) | Varies | Varies |
Case Studies
A study focused on the antibacterial efficacy of methyl 3-amino-6-bromo-5-methylpyrazine against XDR-S. Typhi utilized the agar well diffusion method. The results indicated that this compound exhibited a significant inhibition zone, further validating its potential as an antibacterial agent.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of methyl 3-amino-6-bromo-5-methylpyrazine to target proteins such as DNA gyrase. The binding energy was calculated to be , suggesting a strong interaction with the target protein, which is crucial for its antibacterial action.
Q & A
Q. Basic Research Focus
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95–5% over 20 min) to assess purity (>98%) .
- Elemental Analysis : Validate C, H, N, and Br content within ±0.4% of theoretical values .
- FT-IR : Confirm the presence of carboxylate (C=O stretch at ~1700 cm) and NH (broad peak at ~3300 cm) .
Advanced Consideration : Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns () and verify molecular formula .
How can researchers address low yields in the final hydrobromide salt crystallization step?
Advanced Research Focus
Low yields often stem from poor solubility or premature precipitation. Mitigation strategies:
- Solvent Screening : Test mixed solvents (e.g., ethanol/water or acetone/diethyl ether) to optimize crystal nucleation .
- Anti-Solvent Addition : Slowly add diethyl ether to a saturated HBr/MeOH solution while stirring .
- Seeding : Introduce pre-formed microcrystals to induce controlled crystallization .
What are the applications of this compound in medicinal chemistry research?
Advanced Research Focus
The compound serves as a precursor for:
- Kinase Inhibitors : Functionalize the 6-bromo position with heteroaryl groups (e.g., pyrimidines) to target ATP-binding pockets .
- Antimicrobial Agents : Introduce thiazole or indole moieties via cross-coupling to enhance bacterial membrane penetration .
- Prodrug Design : Modify the methyl ester to a hydrolyzable group (e.g., pivaloyloxymethyl) for improved bioavailability .
How do steric and electronic effects impact the reactivity of the pyrazine ring?
Q. Advanced Research Focus
- Steric Effects : The 5-methyl group hinders electrophilic substitution at adjacent positions, directing reactions to the 6-bromo site .
- Electronic Effects : The electron-withdrawing carboxylate and bromine substituents deactivate the ring, necessitating strong nucleophiles or high-temperature conditions for substitutions .
What computational tools aid in predicting the compound’s physicochemical properties?
Q. Advanced Research Focus
- LogP Prediction : Use ACD/Labs or ChemAxon software to estimate partition coefficients (experimental logP ≈ 1.5–2.0) .
- pKa Estimation : The 3-amino group has a predicted pKa of ~4.5 (protonated in physiological conditions) .
- DFT Calculations : Model tautomeric equilibria and reaction transition states with Gaussian or ORCA .
How can researchers validate the biological activity of derivatives in vitro?
Q. Advanced Research Focus
- Enzyme Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with IC dose-response curves .
- Solubility Optimization : Improve aqueous solubility by replacing the methyl ester with a morpholinoethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
